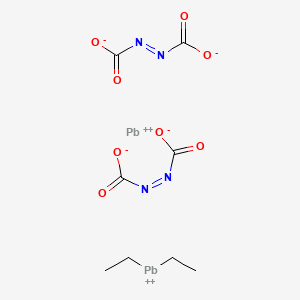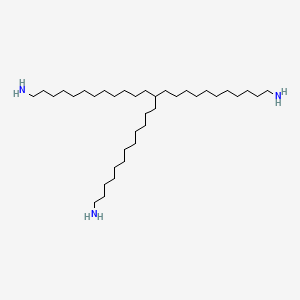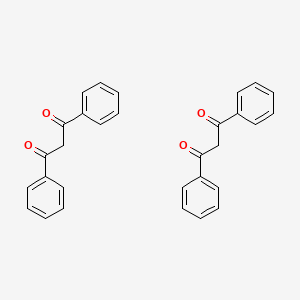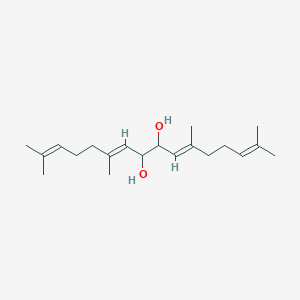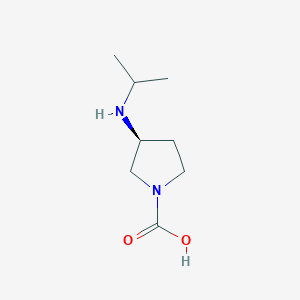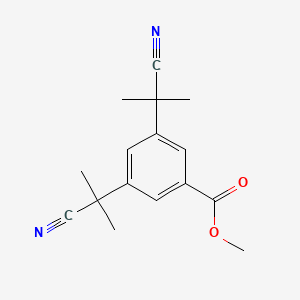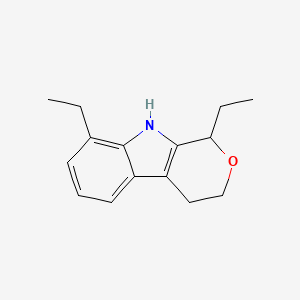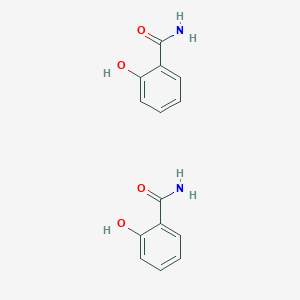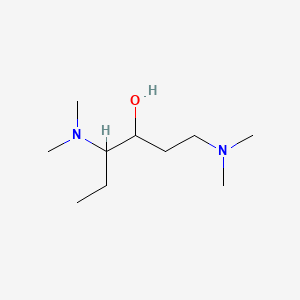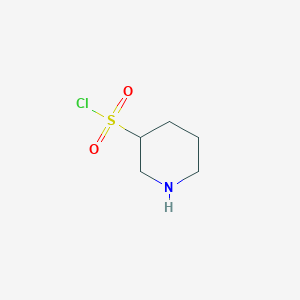
2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyloxazolidine-3-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Functional Polymers : This compound is used in the synthesis of functional polymers based on β-olefins, contributing to advancements in polymer science (Purgett, Xie, Bansleben, & Vogl, 1988).
Peptide and Peptidomimic Synthesis : It is also utilized in peptide and peptidomimic synthesis, playing a crucial role in the development of new peptides (Bovy & Rico, 1993).
Synthesis of N-azanucleosides : The compound serves as a key intermediate for synthesizing 2',3'-dideoxy-2'-trifluoromethyl-N-azanucleosides, important in nucleoside chemistry (Qing, Yu, & Fu, 2002).
Dipeptide Synthesis : It is used as an auxiliary and a chiral Aib building block in dipeptide synthesis, contributing to the field of amino acid research (Studer, Hintermann, & Seebach, 1995).
Intermediate in Biotin Synthesis : The compound is a key intermediate in the natural product Biotin, which plays a significant role in the metabolic cycle and catalytic fixation of carbon dioxide (Qin et al., 2014).
Synthetic Precursors for Medicinal Candidates : Its derivatives are important synthetic precursors in the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
Activation of Carboxylic Acids : The activation of carboxylic acids with tert-butyl carbonates using this compound leads to efficient formation of esters, which are intermediates in reactions to afford amides or peptides (Basel & Hassner, 2002).
Cyclic Amino Acid Precursors : It is also used in synthesizing derivatives that are precursors of a new type of cyclic amino acid (Hao et al., 2000).
Propriétés
IUPAC Name |
tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-7-13-10(11,4)5/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVACISFUQOXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CCO1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-2H-thiopyrano[3,2-b]chromen-10-one](/img/structure/B8210320.png)


